molecular formula C17H24F2N2O3S B2623373 1'-((3,4-Difluorophenyl)sulfonyl)-4-methoxy-1,4'-bipiperidine CAS No. 1705093-37-3

1'-((3,4-Difluorophenyl)sulfonyl)-4-methoxy-1,4'-bipiperidine

Cat. No. B2623373
CAS RN: 1705093-37-3
M. Wt: 374.45
InChI Key: LJXCADZIAZYZBJ-UHFFFAOYSA-N
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Description

This compound is a bipiperidine derivative with a sulfonyl group attached to a difluorophenyl ring. Bipiperidines are a class of organic compounds containing two piperidine rings . Piperidines are six-membered rings with one nitrogen atom, and they are often used in the synthesis of pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 4-methoxy-1,4’-bipiperidine with a 3,4-difluorophenylsulfonyl chloride . This would form a sulfonyl bond between the two components .


Molecular Structure Analysis

The molecular structure would consist of two piperidine rings connected by a methoxy group, with a sulfonyl group attached to a 3,4-difluorophenyl ring .


Chemical Reactions Analysis

As a sulfonyl compound, it may undergo reactions typical of this group, such as substitution or elimination reactions. The presence of the difluorophenyl group may also influence its reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the presence and position of the sulfonyl and difluorophenyl groups .

Future Directions

The potential applications of this compound would depend on its biological activity. Given the prevalence of piperidine derivatives in pharmaceuticals, it could be of interest in drug discovery .

properties

IUPAC Name

1-(3,4-difluorophenyl)sulfonyl-4-(4-methoxypiperidin-1-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F2N2O3S/c1-24-14-6-8-20(9-7-14)13-4-10-21(11-5-13)25(22,23)15-2-3-16(18)17(19)12-15/h2-3,12-14H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXCADZIAZYZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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